(Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one
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Overview
Description
(Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.
Attachment of the benzofuran moiety: This step involves the coupling of the benzofuran ring to the pyrazole core, often using Suzuki or Heck coupling reactions.
Formation of the enone system: The final step involves the formation of the enone system through aldol condensation or similar reactions, incorporating the morpholine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and pyrazole rings.
Reduction: Reduction reactions can target the enone system, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Products include oxidized derivatives of the benzofuran and pyrazole rings.
Reduction: The major product is the corresponding alcohol of the enone system.
Substitution: Substituted derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes and receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials, due to its conjugated system and functional groups.
Mechanism of Action
The mechanism of action of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one: The E-isomer of the compound, which may have different physical and chemical properties.
3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole: A simpler analog without the enone and morpholine groups.
1-phenyl-3-(benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde: A related compound with an aldehyde group instead of the enone system.
Uniqueness
The uniqueness of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its Z-configuration also imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-23(26-12-14-29-15-13-26)11-10-19-17-27(20-7-2-1-3-8-20)25-24(19)22-16-18-6-4-5-9-21(18)30-22/h1-11,16-17H,12-15H2/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCWVISHOVGRRC-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C\C2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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